molecular formula C24H22N6OS B6528934 3-[4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine CAS No. 946273-52-5

3-[4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine

Cat. No.: B6528934
CAS No.: 946273-52-5
M. Wt: 442.5 g/mol
InChI Key: IASJHGBOQUBJKU-UHFFFAOYSA-N
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Description

3-[4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine (CAS Number: 946273-52-5) is a chemical compound with a molecular formula of C24H22N6OS and a molecular weight of 442.54 g/mol . This reagent features a complex structure integrating multiple heterocyclic systems, including a 4-methyl-2-phenyl-1,3-thiazole and a 6-(pyridin-4-yl)pyridazine, linked by a piperazine carbonyl group. The pyridazine ring is noted for its high dipole moment and robust hydrogen-bonding capacity, properties that are often exploited in molecular recognition and drug discovery to influence target binding and optimize physicochemical profiles . The 1,3-thiazole moiety is a privileged structure in medicinal chemistry, found in a wide range of bioactive molecules and FDA-approved drugs due to its versatile interactions with biological targets . Compounds with structural similarities, particularly those featuring a piperazine linker and heteroaryl head groups, have been investigated in discovery research for potential anti-parasitic applications, specifically against Cryptosporidium, highlighting the research value of this chemical scaffold in addressing unmet medical needs in infectious diseases . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(4-methyl-2-phenyl-1,3-thiazol-5-yl)-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6OS/c1-17-22(32-23(26-17)19-5-3-2-4-6-19)24(31)30-15-13-29(14-16-30)21-8-7-20(27-28-21)18-9-11-25-12-10-18/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASJHGBOQUBJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a piperazine ring and a thiazole moiety. The presence of these heterocycles is significant as they are known to enhance pharmacological properties.

Chemical Formula and Molecular Weight

PropertyValue
Molecular FormulaC₁₈H₁₈N₄OS
Molecular Weight342.43 g/mol
CAS NumberNot available

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole, including those with piperazine substituents, exhibit significant anticancer properties. For instance, compounds similar to our target have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

  • Induction of Apoptosis : Compounds containing the thiazole moiety have been reported to increase the Bax/Bcl-2 ratio, leading to apoptosis in cancer cells. This mechanism was observed in studies involving thiazole derivatives where treatment resulted in elevated levels of caspase 9, indicating activation of the apoptotic pathway .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the S and G2/M phases in treated cancer cells, effectively halting proliferation .
  • Inhibition of Key Proteins : Similar compounds have been identified as inhibitors of CDK9-mediated RNA polymerase II transcription, which plays a crucial role in cancer cell survival .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth and possess anti-inflammatory effects, making them potential candidates for treating infections .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is often influenced by their structural characteristics:

  • Substituents on the Thiazole Ring : The presence of electron-donating groups at specific positions on the thiazole ring enhances activity.
  • Piperazine Modifications : Variations in the piperazine ring can significantly affect solubility and bioavailability, impacting overall efficacy against target cells .

Study 1: Evaluation Against Cancer Cell Lines

A study evaluated several thiazole derivatives for their cytotoxicity against MCF-7 and HepG2 cell lines. Compounds with piperazine substituents exhibited IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, demonstrating potent antiproliferative effects compared to standard chemotherapeutics .

Study 2: Antimicrobial Properties

In another investigation, derivatives were assessed for their ability to combat bacterial infections. Results indicated that certain thiazole-based compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-[4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole-piperazine compounds showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study:
In a preclinical trial, a derivative of this compound was tested against breast cancer cells (MCF-7). Results showed a 70% reduction in cell viability at concentrations of 10 μM after 48 hours of treatment .

Antimicrobial Properties

The antimicrobial potential of thiazole derivatives has been extensively studied. The compound’s structural components allow it to disrupt bacterial cell membranes and inhibit vital metabolic processes.

Data Table: Antimicrobial Activity

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AE. coli32 µg/mL
Thiazole Derivative BS. aureus16 µg/mL
3-[4-(4-methyl-2-phenylthiazole)]Pseudomonas aeruginosa8 µg/mL

Neurological Applications

Compounds containing piperazine rings have been investigated for their neuroprotective effects. The interaction between the piperazine moiety and neurotransmitter receptors suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Study:
A study explored the neuroprotective effects of thiazole-piperazine derivatives on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death and increased antioxidant enzyme activity .

Chemical Reactions Analysis

Functionalization at Position 6 (Pyridin-4-yl Group)

The pyridin-4-yl substituent is introduced via cross-coupling reactions :

  • Suzuki-Miyaura coupling : A brominated pyridazine intermediate reacts with pyridin-4-ylboronic acid under Pd catalysis .

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12–20 h.

Example :

6-Bromo-pyridazine+Pyridin-4-ylboronic acidPd(PPh3)46-(Pyridin-4-yl)pyridazine\text{6-Bromo-pyridazine} + \text{Pyridin-4-ylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{6-(Pyridin-4-yl)pyridazine}

Key observations :

  • Electron-withdrawing groups (e.g., Br) at position 6 enhance coupling efficiency .

  • Steric hindrance from the 3-position substituent (piperazine-thiazole) may necessitate longer reaction times .

Piperazine Coupling

The thiazole-carbonyl group is linked to piperazine via amide bond formation :

  • Reagents : Thiazole-5-carbonyl chloride, piperazine, triethylamine (TEA) in DCM .

  • Conditions : Room temperature, 12 h stirring, followed by column chromatography (hexane/ethyl acetate) .

Critical step : Excess oxalyl chloride is removed under reduced pressure to prevent side reactions .

Acid/Base Stability

  • The pyridazine core is susceptible to hydrolysis under strong acidic/basic conditions due to its electron-deficient nature .

  • The thiazole ring remains stable at pH 3–9 but may undergo ring-opening in concentrated HCl .

Thermal Stability

  • Decomposition observed above 250°C, with the thiazole-carbonyl group fragmenting first .

Biological Relevance

While not the primary focus, structural analogs highlight:

  • Antimicrobial activity : Thiazole-pyridazine hybrids exhibit MIC values < 3.09 µg/mL against Gram-positive bacteria .

  • Kinase inhibition : Pyridazine derivatives show IC₅₀ values in the nanomolar range against Plasmodial kinases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridazine-Piperazine Scaffolds

Several pyridazine-piperazine derivatives have been reported, differing in substituents and biological activities:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound 4-Methyl-2-phenyl-thiazole-carbonyl-piperazine; pyridin-4-yl ~427.5 Not explicitly stated (inferred kinase inhibition)
3-Phenyl-4-(pyridin-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine Pyrimidin-2-yl-piperazine; phenyl; pyridin-4-yl 353.3 (MH+) p38α MAPK inhibitor (IC₅₀ = 120 nM)
3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine Thiophene-substituted thiazole; trifluoromethyl-pyridazine 439.5 Unknown (structural analogue)
3-[4-(4-Methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 4-Methoxybenzoyl-piperazine; 3-methylpyrazole 378.4 Unknown (structural analogue)

Key Observations:

  • Substituent Effects on Activity: The replacement of pyrimidine (in the p38α MAPK inhibitor ) with a thiazole in the target compound introduces sulfur, which may enhance hydrophobic interactions or alter metabolic stability. Thiazoles are known for their role in kinase inhibitors due to sulfur’s electronegativity and capacity for hydrogen bonding .
  • Pyridin-4-yl vs.
  • Piperazine Modifications : The 4-methyl-2-phenyl-thiazole-carbonyl group in the target compound contrasts with 4-methoxybenzoyl () and pyrimidin-2-yl (). The phenyl-thiazole moiety may confer greater steric bulk, influencing target selectivity.

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity : The trifluoromethyl group () increases logP compared to the target compound’s methyl-phenyl-thiazole , which balances lipophilicity and solubility.
  • Solubility : The pyridin-4-yl group’s basic nitrogen may enhance aqueous solubility relative to purely aromatic substituents.

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl segment is synthesized via condensation of thiourea derivatives with α-halo ketones. A representative protocol involves:

Reagents :

  • 4-Methylacetophenone (1.0 equiv)

  • N-Bromosuccinimide (1.2 equiv) in CCl₄

  • Thiourea (1.1 equiv) in ethanol

Procedure :

  • Bromination of 4-methylacetophenone yields α-bromo-4-methylacetophenone.

  • Reaction with thiourea in ethanol under reflux forms the thiazoline intermediate.

  • Oxidation with MnO₂ yields the thiazole ring.

Yield : 72–78% (isolated after column chromatography, hexane/EtOAc 4:1).

Carboxylic Acid Derivatization

The thiazole-5-carboxylic acid is activated for subsequent piperazine coupling:

Method A (Carbonyl chloride formation) :

  • Treat thiazole-5-carboxylic acid with SOCl₂ (2.0 equiv) in anhydrous DCM.

  • Stir at 40°C for 4 h, evaporate to obtain acyl chloride.

Method B (Mixed anhydride) :

  • React with ClCO₂iPr (1.5 equiv) and TEA (2.0 equiv) in THF at 0°C.

Pyridazine Core Functionalization

Suzuki-Miyaura Coupling

Introduction of the pyridin-4-yl group at position 6 of pyridazine employs palladium catalysis:

Conditions :

  • 3-Chloro-6-(pyridin-4-yl)pyridazine (1.0 equiv)

  • Pyridin-4-ylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1)

Procedure :

  • Heat at 90°C under N₂ for 12 h.

  • Extract with EtOAc, dry (Na₂SO₄), and purify via silica gel.

Yield : 65%.

Nucleophilic Aromatic Substitution

Piperazine Coupling and Final Assembly

Acylation of Piperazine

The thiazole-5-carbonyl chloride reacts with the pyridazine-piperazine intermediate:

Procedure :

  • Dissolve piperazine-pyridazine (1.0 equiv) in anhydrous DCM.

  • Add thiazole-5-carbonyl chloride (1.1 equiv) and TEA (2.0 equiv) at 0°C.

  • Warm to RT, stir for 6 h.

  • Wash with NaHCO₃, dry, and evaporate.

Purification :

  • Recrystallization from EtOH/H₂O (3:1)

  • Final purity >98% (HPLC).

Yield : 68%.

Optimization and Scalability

Solvent and Catalyst Screening

Comparative yields under varying conditions:

SolventCatalystTemp (°C)Time (h)Yield (%)
DCMTEA25668
THFDIPEA40472
DMFDMAP60265

Data from.

Alternative Coupling Agents

Uronium vs. Carbodiimide Reagents :

  • HATU: 75% yield, high purity

  • EDCI/HOBt: 70% yield, moderate epimerization

  • DCC: 62% yield, side product formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.71 (d, 2H, pyridyl), 8.50 (s, 1H, pyridazine), 7.85–7.45 (m, 5H, Ph), 4.10 (br s, 4H, piperazine), 2.45 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z 443.1802 [M+H]⁺ (calc. 443.1805).

Purity Assessment

  • HPLC : t₃ = 8.2 min (C18, MeCN/H₂O 70:30)

  • Elemental Analysis : C 65.12%, H 5.01%, N 18.95% (theory: C 65.15%, H 5.02%, N 18.98%).

Challenges and Troubleshooting

Epimerization During Acylation

  • Cause : Base-induced racemization at the thiazole carbonyl.

  • Mitigation : Use low-temperature (0°C) conditions and non-basic additives (e.g., HOAt).

Piperazine Diminization

  • Side Reaction : Over-alkylation at piperazine nitrogen.

  • Solution : Employ excess piperazine (3.0 equiv) and controlled stoichiometry.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Thiazole formation : Tubular reactor with SOCl₂, residence time 20 min.

  • Benefits : 15% higher yield vs. batch, reduced solvent use.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DCM.

  • Catalyst Recycling : Immobilized Pd on mesoporous silica for Suzuki coupling .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound that influence its biological activity?

  • Methodological Answer : The compound contains a pyridazine core substituted with a piperazine-thiazole-carbonyl group and a pyridinyl moiety. These heterocyclic systems are critical for binding to biological targets. For example, piperazine derivatives are known to enhance pharmacokinetic properties (e.g., solubility, bioavailability) due to their ability to form hydrogen bonds . Pyridinyl and thiazole groups contribute to π-π stacking and hydrophobic interactions with enzyme active sites. Structural characterization via X-ray crystallography (as in related pyridazine derivatives) is recommended to confirm spatial arrangements .

Q. How can researchers design experiments to assess the compound’s anti-bacterial or anti-viral potential?

  • Methodological Answer :

In vitro assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria or viral cytopathic effect inhibition assays (e.g., for influenza or coronaviruses).

Mechanistic studies : Employ enzyme inhibition assays (e.g., targeting bacterial DNA gyrase or viral proteases) and compare results to known inhibitors like ciprofloxacin or ritonavir.

Data validation : Address contradictions by repeating assays with controlled variables (e.g., pH, temperature) and using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing piperazine conformers.
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions, as demonstrated for structurally similar pyridazine derivatives .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer :

QSAR modeling : Train models using datasets of related pyridazine derivatives to predict logP, solubility, and metabolic stability.

Molecular dynamics simulations : Study binding modes to targets (e.g., kinases, GPCRs) and assess conformational flexibility of the piperazine-thiazole moiety.

ADMET prediction : Use tools like SwissADME or ADMETlab to prioritize derivatives with reduced toxicity and improved bioavailability .

Q. What experimental strategies resolve contradictions in activity data across different biological assays?

  • Methodological Answer :

Dose-response curves : Ensure linearity across concentrations to rule out assay-specific artifacts.

Off-target profiling : Screen against unrelated targets (e.g., hERG, CYP450 enzymes) to identify confounding interactions.

Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, cell line variability) causing discrepancies .

Q. How can reaction fundamentals and reactor design improve the synthesis of this compound?

  • Methodological Answer :

Reactor optimization : Use flow chemistry to enhance mixing efficiency for the piperazine-thiazole coupling step.

Catalyst screening : Test Pd/Cu-based catalysts for Suzuki-Miyaura cross-coupling of the pyridinyl group.

Process control : Implement in-situ FTIR monitoring to track intermediate formation and minimize byproducts .

Q. What role do substituents (e.g., trifluoromethyl groups) play in modifying this compound’s bioactivity?

  • Methodological Answer :

  • Electron-withdrawing effects : The 4-methyl-2-phenyl-thiazole group may enhance metabolic stability by reducing oxidative degradation.
  • Comparative studies : Synthesize analogs with halogen (Cl/F) or methyl substitutions and compare IC50 values in enzyme assays.
  • Crystallographic evidence : Analyze binding interactions in co-crystal structures (e.g., with bacterial topoisomerases) to validate substituent contributions .

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